![molecular formula C22H19ClN4O2 B2929540 2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide CAS No. 862810-01-3](/img/structure/B2929540.png)
2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine moiety, which is a type of fused bicyclic heterocycle . These types of structures are often found in pharmaceutical chemistry and material science due to their wide range of applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been a topic of significant interest in the synthetic chemistry community . Various chemosynthetic methodologies have been employed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine core is a fused bicyclic structure, which is likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The imidazo[1,2-a]pyrimidine moiety in the compound can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Antifungal and Antiprotozoal Activity
- Imidazole analogues of fluoxetine, related structurally to the compound , have been identified as potent anti-Candida agents, demonstrating superior activity to miconazole and other antifungal drugs. This suggests the potential application of the compound in developing novel antifungal therapies (Silvestri et al., 2004).
Antiulcer Agents
- New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents, indicating a potential application in treating gastrointestinal disorders (Starrett et al., 1989).
Antimicrobial and Anticancer Agents
- Chalcones and oxopyrimidines containing imidazo[1,2-a]pyridine nucleus have been synthesized and showed significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Joshi et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives , which are known to have a wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner. Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , which suggests that this compound may affect pathways related to the KRAS G12C mutation.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents . Therefore, it is possible that this compound may have similar effects.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-22(2,29-18-9-7-16(23)8-10-18)20(28)25-17-6-3-5-15(13-17)19-14-27-12-4-11-24-21(27)26-19/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWYVEBMLQUMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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